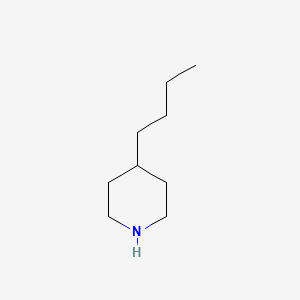

4-Butylpiperidine

描述

Historical Context and Evolution of Piperidine (B6355638) Chemistry in Academia

The journey of piperidine chemistry began in 1850 when it was first isolated from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org This discovery opened the door to a new class of heterocyclic amines. The industrial synthesis of piperidine is primarily achieved through the hydrogenation of pyridine (B92270). wikipedia.org

Early academic research focused on understanding the fundamental properties and reactivity of the piperidine ring. A key area of investigation has been the conformational analysis of the piperidine ring, which, similar to cyclohexane (B81311), predominantly adopts a chair conformation. wikipedia.org However, the presence of the nitrogen atom introduces the possibility of two distinct chair conformations, with the N-H bond in either an axial or equatorial position. wikipedia.org Extensive studies in the mid-20th century established that the equatorial conformation is generally more stable. wikipedia.org

The development of synthetic methodologies for piperidine derivatives has been a continuous pursuit in organic chemistry. nih.gov Initial methods often involved the modification of the piperidine ring itself. Over time, more sophisticated strategies have emerged, including:

Hydrogenation/Reduction of Pyridines: This remains a fundamental and widely used method for accessing the piperidine core. nih.gov

Intramolecular Cyclization: Various methods, such as the aza-Michael reaction and metal-catalyzed cyclizations, allow for the construction of the piperidine ring from acyclic precursors. nih.gov

Intermolecular Cyclization (Annulation): This includes cycloaddition reactions and multicomponent reactions (MCRs), which offer efficient ways to build complex piperidine structures in a single step. nih.gov

The evolution of these synthetic techniques has been driven by the need for more efficient, selective, and environmentally friendly processes, reflecting broader trends in modern organic chemistry. thecalculatedchemist.com

Significance of 4-Butylpiperidine and Related Scaffolds in Modern Chemical Synthesis and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. researchgate.netugent.be The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. researchgate.net

4-substituted piperidines, including this compound, are particularly significant for several reasons:

Modulation of Physicochemical Properties: The butyl group at the 4-position imparts a degree of lipophilicity to the molecule, which can influence its solubility, membrane permeability, and protein binding characteristics. nih.gov

Three-Dimensional (3D) Scaffolding: Moving away from flat, aromatic structures is a key trend in modern drug discovery. acs.org The non-planar nature of the piperidine ring provides a 3D scaffold that can lead to improved target selectivity and reduced off-target effects.

Bioisosteric Replacement: The this compound motif can serve as a bioisostere for other chemical groups, allowing medicinal chemists to explore structure-activity relationships and optimize lead compounds.

The synthesis of 4-substituted piperidines can be achieved through various routes. One common approach involves the reductive amination of a corresponding ketone. Derivatives of this compound have been investigated for a range of potential therapeutic applications, including as neuropharmacological agents. semanticscholar.org For instance, certain 1,4-substituted piperidine derivatives have shown potential as analgesic agents. semanticscholar.org

Current Research Landscape and Challenges in this compound Chemistry

The current research landscape in piperidine chemistry is vibrant and focused on addressing several key challenges. nih.gov For this compound and its derivatives, these challenges and research trends include:

Stereoselective Synthesis: Many biologically active piperidines are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. acs.org Developing highly stereoselective synthetic methods to access enantiomerically pure 4-substituted piperidines remains a significant area of research.

C-H Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for streamlining synthetic routes. acs.org Research is ongoing to develop methods for the selective C-H functionalization of the piperidine ring, which would allow for the late-stage introduction of substituents and the rapid generation of diverse compound libraries. acs.org

Novel Synthetic Methodologies: Chemists are continuously exploring new ways to synthesize substituted piperidines more efficiently and sustainably. news-medical.net This includes the development of novel catalytic systems, the use of flow chemistry, and the application of biocatalysis. acs.orgnews-medical.net A recent breakthrough involves a two-step strategy combining enzymatic oxidation and radical cross-coupling to create complex piperidines, avoiding the need for precious metal catalysts. acs.orgnews-medical.net

Exploration of New Biological Targets: Researchers are actively investigating the potential of this compound-containing compounds to interact with a wide range of biological targets. This includes their evaluation as ligands for G protein-coupled receptors (GPCRs), ion channels, and enzymes. For example, derivatives of 4-substituted piperidines have been explored as balanced affinity ligands for opioid receptors. nih.gov

The functionalization of pyridines at the C4 position to create precursors for 4-substituted piperidines has also been a longstanding challenge. nih.govchemrxiv.org Overcoming the inherent reactivity of the C2 position has been a focus, with recent methods employing novel reagents to achieve selective C4-alkylation. nih.govchemrxiv.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-butylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-3-4-9-5-7-10-8-6-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQSPCJCAJVNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534645 | |

| Record name | 4-Butylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24152-39-4 | |

| Record name | 4-Butylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Butylpiperidine and Its Derivatives

Catalytic Hydrogenation and Reduction Strategies for Piperidine (B6355638) Ring Formation

The catalytic reduction of pyridine (B92270) precursors represents one of the most direct and atom-economical routes to piperidine derivatives. researchgate.net This approach involves the saturation of the aromatic pyridine ring using a variety of catalysts and hydrogen sources.

The hydrogenation of pyridines is a well-established method for synthesizing piperidines. rsc.org However, these reactions can be challenging as the nitrogen atom in the pyridine ring can act as a catalyst poison. researchgate.net Overcoming this often requires harsh reaction conditions or specific catalytic systems. rsc.org

Recent advancements have focused on developing milder and more versatile catalysts. For instance, rhodium(III) oxide (Rh₂O₃) has been identified as a stable, commercially available, and effective catalyst for the hydrogenation of a wide range of functionalized and multi-substituted pyridines under mild conditions (5 bar H₂, 40 °C). rsc.orgresearchgate.net This method demonstrates broad substrate scope, including the reduction of pyridines with bulky substituents which can sterically hinder the nitrogen atom. rsc.org The hydrogenation of multisubstituted pyridines using this system predominantly yields the cis isomer, which is a common outcome for heterogeneous arene hydrogenation. rsc.org The hydrogenation process is believed to initiate with hydrogen transfer to the 4-position of the pyridine ring. rsc.org

Other transition metals such as ruthenium, palladium, and iridium are also employed in pyridine hydrogenation. researchgate.netresearchgate.net For example, a nickel-catalyzed reductive homocoupling of 4-tert-butyl-2-chloropyridine, using manganese as a reductant, provides a scalable route to 4,4′-di-tert-butyl-2,2′-bipyridine, a valuable ligand in catalysis. nih.gov While not a direct synthesis of 4-butylpiperidine, this highlights methods for functionalizing pyridine precursors.

Table 1: Rh₂O₃-Catalyzed Hydrogenation of Substituted Pyridines rsc.orgresearchgate.net

| Substrate (Pyridine Derivative) | Catalyst | Conditions | Product (Piperidine Derivative) | Yield (%) |

|---|---|---|---|---|

| 4-Methylpyridine | 0.5 mol% Rh₂O₃ | 5 bar H₂, TFE, 40°C, 4h | 4-Methylpiperidine | >99 |

| 4-Methoxypyridine | 0.5 mol% Rh₂O₃ | 5 bar H₂, TFE, 40°C, 4h | 4-Methoxypiperidine | >99 |

| 2,4,6-Trimethylpyridine | 0.5 mol% Rh₂O₃ | 5 bar H₂, TFE, 40°C, 16h | cis-2,4,6-Trimethylpiperidine | >99 |

TFE = Trifluoroethanol

Metal-free reduction strategies offer an alternative to transition metal catalysis, avoiding potential metal contamination in the final products. A significant development in this area is the enantioselective organocatalytic reduction of pyridine derivatives using chiral Brønsted acids. ruepinglab.comdicp.ac.cn This method typically employs a Hantzsch ester as the hydride source and a chiral phosphoric acid, such as a BINOL-derived phosphate (B84403), as the catalyst. dicp.ac.cn

The proposed mechanism involves the activation of the pyridine substrate through protonation by the chiral Brønsted acid, forming a chiral ion pair. dicp.ac.cn This is followed by a sequential transfer of two hydride ions from the Hantzsch ester, leading to the formation of the chiral tetrahydropyridine (B1245486) or piperidine product with high enantioselectivity. ruepinglab.comdicp.ac.cn The reaction conditions are generally mild, and the process has been successfully applied to the synthesis of various enantiomerically enriched piperidine precursors. rsc.orgzendy.io For instance, the reduction of specific pyridine derivatives has yielded products with up to 92% enantiomeric excess (ee). ruepinglab.comdicp.ac.cn This methodology has been applied as a key step in the synthesis of natural products like those in the pumiliotoxin family. dicp.ac.cn

Table 2: Organocatalytic Reduction of Pyridine Derivatives dicp.ac.cn

| Substrate | Catalyst (Chiral Brønsted Acid) | Hydride Source | Solvent | Temp (°C) | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| Pyridine 1a | BINOL phosphate 3f | Hantzsch ester 2 | Benzene | 60 | Tetrahydropyridine 4a | - | 91 |

Achieving high stereoselectivity is a critical goal in the synthesis of complex molecules. In the context of piperidine synthesis, stereoselective hydrogenation can be achieved through various catalytic systems. Asymmetric hydrogenation using iridium catalysts bearing chiral N,P-ligands (e.g., PHOX-type ligands) has proven effective for a range of substrates. dicp.ac.cn

One successful strategy involves reducing the aromaticity of the pyridine ring prior to hydrogenation. This is accomplished by converting the pyridine into an N-iminopyridium ylide. dicp.ac.cn These ylides can be hydrogenated with high conversion and excellent enantioselectivity (up to 98% ee after recrystallization) using an [(N,P)Ir(cod)][BArF] catalyst, often in the presence of an iodine additive. dicp.ac.cn

Furthermore, the choice of catalyst can control the diastereoselectivity of the reduction. As mentioned previously, heterogeneous hydrogenation of substituted pyridines with Rh₂O₃ often leads to the cis isomer with high selectivity. rsc.org In contrast, radical-mediated cyclizations can offer different stereochemical outcomes. For example, the radical cyclization of certain 7-substituted-6-aza-8-bromooct-2-enoates using tributyltin hydride affords trans piperidines, and this diastereoselectivity can be significantly enhanced by using tris(trimethylsilyl)silane (B43935) as the radical mediator. acs.org

Intramolecular Cyclization Reactions in this compound Synthesis

Intramolecular cyclization reactions provide a powerful and versatile approach to constructing the piperidine ring. mdpi.commdpi.com These methods involve the formation of a C-N or C-C bond from a linear precursor containing the nitrogen atom and other reactive functionalities. mdpi.com

Asymmetric intramolecular cyclizations are crucial for accessing chiral piperidine derivatives. Several protocols have been developed to achieve high enantioselectivity. For example, a palladium-catalyzed enantioselective oxidative amination of non-activated alkenes has been developed using a novel pyridine-oxazoline ligand. mdpi.com

Another approach involves a gold-catalyzed cyclization of N-homopropargyl amides, which proceeds through a cyclic imidate that can be reduced to furnish substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov This modular approach allows for the enantioselective synthesis of various piperidines, as the starting homopropargylic amines can be prepared with high enantiomeric excess. nih.gov

Ring-closing metathesis (RCM) is another key strategy. An asymmetric synthesis of substituted piperidines has been described that employs the asymmetric reduction of α-azido aryl ketones, followed by RCM to form the heterocyclic ring, and subsequent dihydroxylation to introduce further functionality. researchgate.net

A variety of transition metals catalyze intramolecular cyclizations to form piperidines, each offering unique reactivity and substrate scope. mdpi.com

Gold (Au): Gold catalysts are particularly versatile. Gold(I) complexes can catalyze the intramolecular hydroamination of N-allenyl carbamates to form cyclic amines. organic-chemistry.org They also facilitate oxidative amination of alkenes and cyclization of N-homopropargyl amides. mdpi.comnih.gov Furthermore, a gold-catalyzed tandem reaction of enynyl esters, involving acyloxy migration and an intramolecular [3+2] cycloaddition, has been developed to synthesize polyfunctional piperidines. researchgate.net

Palladium (Pd): Palladium catalysis is widely used in C-N bond formation. As mentioned, Pd catalysts with chiral ligands can effect enantioselective aza-Wacker type cyclizations to produce piperidines. mdpi.com

Cobalt (Co): Cobalt-catalyzed reactions often proceed via radical pathways. For instance, a cobalt(II) catalyst has been used for the intramolecular radical cyclization of linear amino-aldehydes to produce piperidines in good yields. mdpi.com

Copper (Cu): Copper-catalyzed methods have also been developed for piperidine synthesis. One such method involves the intramolecular C-H amination of N-fluoride amides, which can form both pyrrolidines and piperidines. nih.govacs.org Mechanistic studies indicate that the reaction proceeds through a radical-based pathway, and a kinetic isotope effect suggests that C-H bond cleavage is involved in the rate-determining step. acs.org

Table 3: Overview of Metal-Catalyzed Intramolecular Cyclizations for Piperidine Synthesis

| Metal Catalyst | Reaction Type | Substrate Type | Key Features |

|---|---|---|---|

| Gold (Au) | Hydroamination / Cyclization | N-allenyl carbamates, N-homopropargyl amides | Versatile, mild conditions, access to polyfunctional piperidines. nih.govorganic-chemistry.org |

| Palladium (Pd) | Oxidative Amination | Alkenyl amines | Enables enantioselective synthesis with chiral ligands. mdpi.com |

| Cobalt (Co) | Radical Cyclization | Linear amino-aldehydes | Effective for various piperidines, proceeds via radical intermediates. mdpi.com |

Electrophilic Cyclization Methods

Electrophilic cyclization represents a powerful strategy for the construction of the piperidine ring, involving the attack of a nucleophilic nitrogen atom onto an electrophilic carbon center generated in situ. These reactions often proceed through the formation of a key cationic intermediate, which is then trapped intramolecularly.

One notable example of an electrophile-induced cyclization involves the use of homoallylic amines. In a method applicable to the synthesis of 4-substituted piperidines, a (thiomethyl)methyl carbenium ion can be generated from dimethyl sulfoxide (B87167) (DMSO) under mild conditions using an anhydrous source of HCl, such as HCl•DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). acs.org A homoallylic amine, appropriately substituted to yield the desired 4-butyl product, would react with this electrophile. The reaction proceeds via the formation of an intermediate which then undergoes an intramolecular cyclization, with the vinyl group attacking the newly formed electrophilic center. Subsequent trapping by a chloride ion affords the 4-chloropiperidine (B1584346) derivative, which can be further functionalized. For the synthesis of a this compound precursor, a starting homoallylic amine with a butyl group at the appropriate position on the alkenyl chain would be required.

Another approach is the aza-Prins cyclization, which typically employs a Lewis acid or transition metal catalyst to facilitate the cyclization of an N-tosyl homoallylamine with a carbonyl compound. acs.orgtcichemicals.com This method can generate 4-halopiperidines that serve as versatile intermediates for the introduction of a butyl group via nucleophilic substitution or cross-coupling reactions. For instance, the reaction of an N-protected homoallylamine with an appropriate aldehyde in the presence of a Lewis acid like aluminum chloride (AlCl₃) and a halide source can yield a trans-2-substituted-4-halopiperidine with high diastereoselectivity. tcichemicals.com

The following table illustrates representative conditions for electrophilic cyclization leading to substituted piperidines.

| Catalyst/Reagent | Substrate Type | Product | Yield | Reference |

| HCl•DMPU, DMSO | Homoallylic amine | 4-Chloropiperidine | Good | acs.org |

| AlCl₃, TMS-Halide | N-Tosyl homoallylamine | trans-2-Substituted-4-halopiperidine | High | tcichemicals.com |

| Gold(I) complex, I(III) oxidant | Non-activated alkene | Substituted piperidine | - | core.ac.uk |

Aza-Michael and Related Annulation Reactions

The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of heterocyclic synthesis. dut.ac.za Intramolecular aza-Michael reactions (IMAMR) are particularly effective for constructing piperidine rings with a high degree of stereocontrol. core.ac.uk

Organocatalysis has emerged as a powerful tool for enantioselective aza-Michael reactions. For example, cinchona-derived primary amines can catalyze the intramolecular cyclization of carbamates bearing an α,β-unsaturated ketone to furnish 2-substituted piperidines with excellent enantioselectivity (up to 97.5% ee). baranlab.org To synthesize a this compound derivative via this route, one would start with an acyclic precursor containing a nitrogen nucleophile (e.g., a carbamate) and an α,β-unsaturated ketone, with a butyl group positioned to become the C4-substituent upon cyclization.

Domino reactions that incorporate an aza-Michael step are also highly efficient. A diastereoselective synthesis of highly functionalized 2,6-disubstituted piperidines has been developed through a domino imino-aldol/intramolecular aza-Michael sequence. acs.org This approach involves the reaction of α-(aryl/alkyl)methylidene-β-diketones with activated N-aryl aldimines. While this specific example leads to 2,6-disubstitution, the principle can be adapted. A substrate designed with a latent butyl group could potentially be cyclized in a similar manner to afford a this compound scaffold.

The table below summarizes outcomes from selected aza-Michael cyclization studies for piperidine synthesis.

| Catalyst/Conditions | Substrate Type | Key Feature | Enantiomeric Excess (ee) | Reference |

| Chiral primary-tertiary diamine | Carbamate with α,β-unsaturated ketone | Intramolecular cyclization | 92–97.5% | baranlab.org |

| 9-Amino-9-deoxy-epi-hydroquinine | N-tethered alkene | Desymmetrization | High | rsc.org |

| Base-induced | Diallylketone and primary amine | Double aza-Michael addition | Diastereoselective | dut.ac.za |

Radical-Mediated Amine Cyclization Pathways

Radical cyclizations offer a complementary approach to the synthesis of piperidine rings, often under mild conditions and with high tolerance for various functional groups. researchgate.net These reactions typically involve the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular cyclization.

A novel method for synthesizing 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. 20.210.105 The choice of the radical stabilizing group and reaction conditions can influence the diastereoselectivity of the resulting piperidine. For instance, cyclization of a (triethylsilyl)vinyl-stabilized radical can proceed as a single diastereoisomer. 20.210.105 To apply this to this compound, a precursor would be designed where the cyclizing radical is generated on a chain containing a butyl substituent at the appropriate position.

Another strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. The use of tris(trimethylsilyl)silane (TTMSS or (TMS)₃SiH) as the reducing agent has been shown to significantly enhance the diastereoselectivity compared to traditional reagents like tributyltin hydride, affording trans piperidines with diastereomeric ratios up to >99:1. thieme-connect.com A precursor with a butyl group at the 4-position of the forming ring would be a viable substrate for this methodology.

More recently, strategies leveraging 1,6-hydrogen atom transfer (HAT) have been developed. A copper-catalyzed radical cyclization can be employed to obtain piperidines through this mechanism, showcasing the versatility of radical pathways in accessing complex heterocyclic structures. researchgate.net

Intermolecular Cyclization (Annulation) for this compound Scaffolds

Intermolecular strategies, where the piperidine ring is formed from two or more separate components, provide a modular and convergent approach to complex piperidine structures.

Multicomponent Reaction (MCR) Approaches to Piperidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly atom- and step-economical. tcichemicals.comnih.gov The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be adapted to produce precursors for substituted piperidines. tcichemicals.com

A more modern and highly modular approach is the Ugi three-component reaction (U-3CR). An efficient synthesis of 2,4-disubstituted pipecolic amides has been reported using an U-3CR between isocyanides, carboxylic acids, and 4-substituted Δ¹-piperideines. researchgate.net The required 4-substituted piperidines can be generated in two steps from 4-picoline via alkylation and subsequent catalytic hydrogenation. To obtain this compound, 4-picoline could be doubly alkylated with butyl halides and then reduced. researchgate.net The resulting this compound can then be oxidized to the corresponding Δ¹-piperideine for use in the U-3CR.

The table below presents a synthetic sequence for obtaining 4-alkylpiperidines suitable for MCRs.

| Starting Material | Reagents | Intermediate | Product | Overall Yield | Reference |

| 4-Picoline | 1. n-BuLi, THF; 2. Alkyl halide | 4-Alkylpyridine | 4-Alkylpiperidine | ~60-80% | researchgate.net |

| 4-Alkylpiperidine | NCS | 4-Alkyl-Δ¹-piperideine | - | - | researchgate.net |

Cascade Reaction Sequences in Complex this compound Synthesis

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all under the same reaction conditions. wikipedia.org These sequences allow for the rapid construction of molecular complexity from simple starting materials.

A chemo-enzymatic cascade has been developed for the asymmetric synthesis of 3- and 3,4-substituted piperidines. acs.orgnih.gov This one-pot process utilizes an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereodefined piperidines. This method has been successfully applied to substrates with alkyl and aryl substituents, suggesting its potential applicability for the synthesis of chiral this compound derivatives from a corresponding 4-butyl-tetrahydropyridine precursor.

Rhodium-catalyzed asymmetric carbocyclization represents another powerful cascade strategy. An addition-carbocyclization cascade initiated by arylboronic acids has been used to synthesize highly functionalized piperidines bearing three contiguous stereocenters with excellent enantio- and diastereoselectivity. acs.org While this example starts from N-bridged oxoenoates, the underlying principle of a metal-catalyzed cascade could be adapted for substrates leading to 4-butylpiperidines.

Derivatization and Functionalization of Pre-formed this compound Rings

An alternative to de novo ring synthesis is the modification of a pre-existing piperidine or pyridine ring. researchgate.net This approach is particularly useful for late-stage functionalization in medicinal chemistry programs.

A robust two-step method to access 3-(cyclo)alkylpiperidines involves the directed ortho-metalation of a pyridine derivative, quenching with a carbonyl compound, followed by catalytic hydrogenation. researchgate.net A similar strategy could be envisioned starting from a pyridine derivative that would ultimately place a butyl group at the 4-position of the reduced piperidine ring.

Direct C-H functionalization of the piperidine ring is a highly desirable but challenging transformation. However, functionalization of the more reactive pyridine ring followed by reduction is a common and effective strategy. For instance, a practical method for the regioselective C-4 alkylation of pyridines has been developed using a maleate-derived blocking group. nih.gov This allows for Minisci-type decarboxylative alkylation to occur with high selectivity at the C-4 position. Using a carboxylic acid precursor that generates a butyl radical would provide a direct route to 4-butylpyridine (B1266651), which can then be hydrogenated to this compound.

The hydrogenation of substituted pyridines to piperidines is a well-established transformation. Catalysts based on rhodium, palladium, and iridium are commonly employed, often providing high diastereoselectivity. nih.gov For example, rhodium(I) complexes with pinacol (B44631) borane (B79455) can achieve highly diastereoselective dearomatization/hydrogenation of fluoropyridines to all-cis-fluorinated piperidines. nih.gov Similar conditions would be applicable to the reduction of 4-butylpyridine to cis-4-butylpiperidine.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring in this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical and biological properties. N-alkylation and N-acylation are fundamental transformations for achieving this diversity.

Table 1: Examples of N-Alkylation of 4-Alkylpiperidines

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | Al2O3-OK | Acetonitrile | Room Temp. | 85 | researchgate.net |

| 2-Phenethyl bromide | Al2O3-OK | Acetonitrile | Room Temp. | 80 | researchgate.net |

| n-Hexyl bromide | Al2O3-OK | Acetonitrile | Room Temp. | 90 | researchgate.net |

| Ethyl bromide | K2CO3 | DMF | Room Temp. | >70 (qualitative) | wikipedia.org |

| Methyl iodide | None | Acetonitrile | Room Temp. | High (qualitative) | researchgate.net |

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride. nih.govstudymind.co.ukcrunchchemistry.co.uk These reactions are generally high-yielding and proceed under mild conditions. The resulting N-acyl derivatives can serve as key intermediates for further functionalization or as final products with specific biological activities. A notable method for synthesizing N-butylpiperidine itself involves the acylation of piperidine with butanoyl chloride, followed by reduction of the resulting amide with a strong reducing agent like lithium aluminum hydride (LiAlH4). chemrevise.org

Table 2: Examples of N-Acylation of Piperidines

| Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoyl chloride | Clay | Solvent-free | Room Temp. | 95 | acs.org |

| Acetyl chloride | Clay | Solvent-free | Room Temp. | 97 | acs.org |

| Diphenylacetyl chloride | Not specified | Not specified | Not specified | High (qualitative) | nih.gov |

| Dicyclohexylacetyl chloride | Not specified | Not specified | Not specified | High (qualitative) | nih.gov |

| Acetic anhydride | None | Solvent-free | Room Temp. | 91 | researchgate.net |

Functional Group Interconversions on the Piperidine Ring

Modifying the piperidine ring itself opens up another dimension for creating diverse derivatives of this compound. This can involve the introduction of new functional groups or the transformation of existing ones.

One important transformation is the hydroxylation of the piperidine ring. For instance, remote C(sp³)–H hydroxylation of protonated aliphatic amines can be achieved using potassium persulfate in water, offering a method to introduce a hydroxyl group at a position remote from the nitrogen. nih.gov While not demonstrated specifically on this compound, this method has been shown to hydroxylate butylamine (B146782) at the γ- and β-positions. nih.gov For N-protected piperidines, such as N-Boc-4-butylpiperidine, photocatalytic oxidation can lead to hydroxylation at the α-position to the nitrogen. chemrxiv.org

Another key functional group interconversion is the introduction of a methylene (B1212753) group, which can then be further functionalized. For example, N-Boc-2-aryl-4-methylenepiperidines can be synthesized and the methylene group can undergo hydroboration-oxidation to yield the corresponding alcohol with high diastereoselectivity. This alcohol can then be transformed into other functional groups.

Cross-Coupling Reactions at Substituted Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the synthesis of substituted piperidines. acs.orgorganic-chemistry.org To apply these methods to this compound, a suitable leaving group, such as a halide or a triflate, needs to be present on the piperidine ring.

For instance, a this compound derivative with a leaving group at the 4-position, such as a triflate, could undergo Suzuki-Miyaura coupling with various arylboronic acids to generate 4-aryl-4-butylpiperidines. ambeed.comorganic-chemistry.org The general conditions for such reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govmdpi.com

Table 3: General Conditions for Suzuki-Miyaura Coupling on Piperidine Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 | P(t-Bu)3 | K3PO4 | Toluene | Room Temp. | organic-chemistry.org |

| Pd(dba)2 | XPhos | NaOtBu | Toluene | Room Temp. | tcichemicals.com |

| PdCl2(dppf) | dppf | Na2CO3 | DMF | 80 °C | researchgate.net |

| Pd(PPh3)4 | PPh3 | Na2CO3 | Aqueous | Microwave | mdpi.com |

Similarly, Negishi coupling of a halo-substituted this compound with an organozinc reagent, or a Buchwald-Hartwig amination with an amine, could be employed to introduce aryl, heteroaryl, or amino groups at a substituted position on the piperidine ring. wikipedia.orgorganic-chemistry.orgwuxiapptec.com These reactions offer a versatile platform for the synthesis of a wide range of complex this compound derivatives.

Chemoenzymatic Synthesis of Stereodefined this compound Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of great importance, as the stereochemistry often plays a crucial role in their biological activity. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, have emerged as powerful strategies for accessing stereodefined piperidines. acs.org

One common approach is the enzymatic kinetic resolution of a racemic mixture of a this compound derivative. researchgate.net Lipases are frequently used enzymes for this purpose, catalyzing the enantioselective acylation or hydrolysis of a functional group, such as a hydroxyl or an ester, on the piperidine derivative. infona.plprinceton.edulibretexts.org For example, a racemic this compound with a hydroxyl group could be subjected to lipase-catalyzed acylation, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. crunchchemistry.co.ukmdpi.com

Table 4: Examples of Lipase-Catalyzed Kinetic Resolution of Piperidine Derivatives

| Enzyme | Reaction Type | Substrate | Acyl Donor/Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aspergillus niger lipase (B570770) (ANL) | Desymmetrization | meso-2,6-disubstituted piperidine | - | ≥98% | acs.org |

| Candida antarctica lipase B (CAL-B) | Acylation | Racemic alcohol | Vinyl acetate (B1210297) | >99% | researchgate.net |

| Pseudomonas cepacia lipase (PSL) | Hydrolysis | Racemic ester | Buffer/co-solvent | >99% | |

| Pig liver esterase (PLE) | Hydrolysis | Racemic ester | Buffer/co-solvent | up to 24% | libretexts.org |

Another powerful chemoenzymatic strategy is the desymmetrization of a prochiral or meso-4-butylpiperidine derivative. For instance, an enzyme could selectively modify one of two identical functional groups in a meso-4-butyl-disubstituted piperidine, leading to a chiral product with high enantiomeric excess.

Furthermore, enzyme cascades involving amine oxidases and ene-reductases have been developed for the asymmetric dearomatization of pyridines to produce stereodefined piperidines, a strategy that could potentially be adapted for the synthesis of chiral this compound derivatives from a corresponding 4-butylpyridine precursor.

Mechanistic Investigations of 4 Butylpiperidine Reactivity and Transformations

Elucidation of Reaction Pathways and Transition States

Understanding the specific pathways a reaction follows and the high-energy transition states it must pass through is fundamental to controlling chemical transformations. numberanalytics.com For reactions involving 4-butylpiperidine, researchers employ a combination of experimental and computational methods to map out these intricate molecular journeys.

Reaction pathways detail the sequence of bond-breaking and bond-forming events that convert reactants into products. numberanalytics.com Transition states, which represent the energy maxima along the reaction coordinate, are fleeting and cannot be isolated, making their study particularly challenging. numberanalytics.com Computational approaches, such as Density Functional Theory (DFT) and other quantum mechanics methods, have become indispensable tools for optimizing the geometries of these transient structures and calculating their energy profiles. numberanalytics.comchemrxiv.org This allows for the prediction of the most likely reaction pathways and can help in designing experiments to favor a desired outcome. numberanalytics.comnih.gov

For instance, in the context of piperidine (B6355638) derivatives, computational modeling can predict the energy barriers for different reaction pathways, such as epimerization, guiding the selection of appropriate reaction conditions to favor a specific stereoisomer. The study of reaction mechanisms can sometimes reveal non-traditional pathways, such as those involving second-order saddle points, which can lead to unique product distributions and stereoselectivity. rsc.org

Role of Catalysis and Ligand Effects in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, enabling reactions to proceed more efficiently and with greater selectivity. A key strategy in modern organic synthesis is the use of metal complexes as catalysts, where the metal center is coordinated to organic molecules known as ligands. mdpi.com

The choice of both the metal and the ligand can have a profound impact on the outcome of a reaction. Ligands are not merely passive spectators; they actively influence the steric and electronic environment around the metal center. wikipedia.org This "metal-ligand cooperation" can involve the ligand itself undergoing structural changes during the catalytic cycle, which is crucial for activating substrates and facilitating bond formation. mdpi.com

For example, in palladium-catalyzed cross-coupling reactions, dialkylbiaryl phosphine (B1218219) ligands are known for their ability to enhance catalytic activity due to their electron-rich nature and steric bulk. wikipedia.org Specific ligands, such as SPhos, RuPhos, and BrettPhos, have been developed and tailored for particular transformations, including aminations and Suzuki-Miyaura couplings. wikipedia.org Similarly, N-heterocyclic carbene (NHC) complexes with copper(I) have proven to be effective catalysts for a variety of reactions, including hydrosilylation and conjugate additions. beilstein-journals.org The modular nature of these ligands allows for fine-tuning of their properties to optimize catalytic performance. beilstein-journals.org In the synthesis of piperidine derivatives, ruthenium-based pincer complexes have been instrumental in reactions like the hydrogenation of esters. mdpi.com

The following table summarizes the application of various ligand types in catalytic reactions relevant to piperidine synthesis:

| Ligand Type | Metal | Reaction Type | Reference |

| Dialkylbiaryl phosphines (e.g., SPhos, RuPhos) | Palladium | Cross-coupling (e.g., Suzuki-Miyaura, amination) | wikipedia.org |

| Pincer ligands (e.g., Ru-PNP) | Ruthenium | Hydrogenation of esters, dehydrogenative imine formation | mdpi.com |

| N-Heterocyclic Carbenes (NHCs) | Copper(I) | Hydrosilylation, conjugate addition | beilstein-journals.org |

| Bisphosphine digold(I) complexes | Gold | Enantioselective [3+2] dipolar cycloaddition | nih.gov |

Stereochemical Control and Diastereoselectivity in this compound Transformations

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. Therefore, controlling the stereochemical outcome of reactions involving this compound is a critical objective.

One strategy to achieve this is through substrate control, where the existing stereochemistry within the this compound molecule influences the formation of new stereocenters. youtube.com Another powerful approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. youtube.com For instance, Evans oxazolidinone auxiliaries have been successfully employed to control the stereochemistry in the synthesis of substituted piperidines.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the case of N-methyl-4-tert-butylpiperidine, its N-oxidation demonstrates how the conformational equilibrium of the piperidine ring can significantly influence the product ratio. rsc.org The conformer with the equatorial methyl group is more stable, leading to a strong preference for the formation of the axial N-oxide. rsc.org This highlights how subtle energetic differences between conformers can be exploited to achieve high levels of diastereoselectivity. rsc.org

The following table provides examples of methods used to achieve stereochemical control in piperidine transformations:

| Method | Description | Example | Reference |

| Substrate Control | Existing stereocenter in the molecule directs the stereochemistry of a new center. | Stereochemistry of an alcohol influencing the formation of an acetal. | youtube.com |

| Chiral Auxiliaries | A temporary chiral group guides the stereochemical outcome of a reaction. | Use of Evans oxazolidinone auxiliaries in piperidine synthesis. | |

| Conformational Control | The preferred conformation of the molecule dictates the stereochemical outcome. | Diastereoselective N-oxidation of N-methyl-4-tert-butylpiperidine. | rsc.org |

Solvent Effects and Reaction Condition Optimization Studies

The choice of solvent and the optimization of reaction conditions such as temperature and concentration are crucial for maximizing the yield and selectivity of chemical reactions. Solvents can significantly influence reaction rates and even alter the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. ajgreenchem.comlibretexts.org

For instance, polar protic solvents, like water and alcohols, are capable of hydrogen bonding and can effectively stabilize ions. libretexts.org This can accelerate reactions that proceed through ionic intermediates, such as S(_N)1 reactions. libretexts.org Conversely, these solvents might hinder S(_N)2 reactions by stabilizing the nucleophile, making it less reactive. libretexts.org A study on the synthesis of substituted piperidines found that while methanol (B129727) is a suitable solvent, ethanol (B145695) can lead to a faster reaction rate. ajgreenchem.com

The optimization of reaction conditions often involves systematically varying parameters to find the ideal set of conditions. rsc.org For example, in a decarboxylative cross-coupling reaction to form a substituted piperidine, parameters such as the base, solvent, and temperature were carefully optimized. princeton.edu Similarly, in a ring-opening functionalization of piperidines, an extensive screening of reaction parameters identified the optimal conditions to be the use of TMSCF(_2)Br with an ammonium (B1175870) acetate (B1210297) base in 1,2-dichloroethane. nih.gov

The following table illustrates the effect of different solvents on a nucleophilic aromatic substitution reaction involving piperidine:

| Solvent | Reaction Rate | Rationale | Reference |

| N,N-Dimethylformamide (DMF) | Fastest | Favored in solvents that can accept hydrogen bonds. | uchile.cl |

| Acetonitrile (MeCN) | Slower than DMF | - | uchile.cl |

| Ethanol | Slower than MeCN | Favored in solvents that can both donate and accept hydrogen bonds. | uchile.cl |

| Water | Slowest | - | uchile.cl |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Butylpiperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like 4-butylpiperidine. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

One-dimensional NMR techniques, including ¹H and ¹³C NMR, offer fundamental information about the molecular structure.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound displays signals corresponding to the distinct protons in the molecule. The chemical shifts (δ) of these signals are indicative of the electronic environment of the protons. For instance, protons attached to carbons adjacent to the nitrogen atom in the piperidine (B6355638) ring are typically deshielded and appear at a lower field (higher ppm value) compared to the protons of the butyl chain. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the atoms.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Similar to ¹H NMR, the chemical shifts of the carbon signals are influenced by their chemical environment. Carbons bonded to the electronegative nitrogen atom are observed at a lower field.

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 126 MHz) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 3.05 | d, J=11.5 Hz |

| 2.58 | t, J=11.5 Hz |

| 1.65 | d, J=12.0 Hz |

| 1.29 - 1.20 | m |

| 1.07 | q, J=12.0 Hz |

| 0.89 | t, J=7.0 Hz |

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further clarity on the molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. creative-biostructure.com Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons, confirming the connectivity within the piperidine ring and the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. wikipedia.orgcreative-biostructure.com It is invaluable for definitively assigning the ¹H and ¹³C signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. wikipedia.org This technique is crucial for establishing the connection between the butyl group and the piperidine ring at the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. creative-biostructure.com This is particularly useful for determining the stereochemistry and conformational preferences of the piperidine ring, such as whether the butyl group occupies an axial or equatorial position.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. bioanalysis-zone.cominnovareacademics.in For this compound (C₉H₁₉N), the expected exact mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.cominnovareacademics.in

In addition to accurate mass measurement, HRMS provides information about the fragmentation pattern of the molecule upon ionization. innovareacademics.in The fragmentation of this compound would likely involve cleavage of the butyl group and fragmentation of the piperidine ring, providing further structural confirmation.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. gatewayanalytical.comresearchgate.net These techniques are complementary, as some molecular vibrations may be more active in the IR spectrum while others are more prominent in the Raman spectrum. thermofisher.com

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, exciting its vibrational modes. covalentmetrology.com Key functional groups exhibit characteristic absorption bands. For this compound, one would expect to observe N-H stretching vibrations (for the secondary amine), C-H stretching vibrations for the alkyl groups, and C-N stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by the molecule. gatewayanalytical.com It is particularly sensitive to non-polar bonds and can provide complementary information to FT-IR. thermofisher.com For this compound, C-C bond vibrations within the piperidine ring and the butyl chain would be readily observable.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FT-IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman |

| C-H Bend | 1350 - 1480 | FT-IR |

| C-N Stretch | 1000 - 1250 | FT-IR |

| C-C Stretch | 800 - 1200 | Raman |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. youtube.com By diffracting X-rays off a single crystal of a this compound derivative or salt, a precise model of the molecular structure can be generated. youtube.com This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). It also definitively establishes the stereochemistry, confirming the relative and absolute configuration if the molecule is chiral. While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled in its detail. Studies on similar piperidine derivatives have successfully utilized X-ray crystallography to elucidate their solid-state conformations. nih.gov

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Since this compound itself is achiral, this section would apply to chiral derivatives of this compound. If a chiral center were introduced into the molecule, for example, by substitution on the butyl chain or the piperidine ring (at a position other than C-4), it would exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers. chiralpedia.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comajol.info

Gas Chromatography (GC): Similarly, chiral GC columns, often coated with a chiral selector, can be used to separate volatile enantiomers. gcms.cz

The use of a chiral derivatizing agent can also be employed to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.com These techniques are essential for determining the enantiomeric excess (e.e.) or enantiomeric purity of a chiral sample, which is critical in fields such as pharmaceutical development where the biological activity of enantiomers can differ significantly. chiralpedia.comchromatographyonline.com

Computational Chemistry and Theoretical Modeling of 4 Butylpiperidine Systems

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical (QM) methods are foundational in the computational analysis of molecular systems. nih.gov They solve the electronic Schrödinger equation to provide detailed information about electronic structure and energy. biomedres.us For molecules like 4-butylpiperidine, Density Functional Theory (DFT) and ab initio methods are particularly powerful. DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. irjweb.com Ab initio methods, meaning "from the beginning," rely on first principles of quantum mechanics without using experimental data. biomedres.us

The electronic structure of a molecule, defined by the arrangement of its electrons, is key to its reactivity. ijcce.ac.ir DFT calculations are frequently employed to determine properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity. physchemres.org

For a molecule like this compound, the HOMO is typically localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The LUMO, conversely, would be distributed across the C-H and C-N antibonding orbitals. The butyl group, being an electron-donating alkyl group, can slightly raise the HOMO energy level, potentially increasing the molecule's reactivity compared to an unsubstituted piperidine (B6355638).

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated from HOMO and LUMO energies. irjweb.comijcce.ac.ir These descriptors are instrumental in predicting how this compound and its analogues might interact with biological targets or other chemical species.

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the nitrogen lone pair; increased by the electron-donating butyl group. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed over σ* orbitals. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | A larger HOMO-LUMO gap corresponds to greater hardness. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. Calculated as -(EHOMO + ELUMO)/2. | Influences the polarity of bonds and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential (red) around the nitrogen atom indicates a site for electrophilic attack. |

The piperidine ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. The butyl substituent at the C4 position can occupy either an axial or an equatorial position. libretexts.org The energy difference between these two conformers is a key aspect of its stereochemistry. fiveable.me

The equatorial conformation is generally more stable due to the avoidance of steric hindrance. masterorganicchemistry.com When the butyl group is in the axial position, it experiences 1,3-diaxial interactions with the axial hydrogen atoms at the C2 and C6 positions. These repulsive steric interactions increase the conformational energy of the axial isomer. masterorganicchemistry.com The energy difference between the axial and equatorial conformers is known as the A-value. lumenlearning.com For a tert-butyl group on a cyclohexane (B81311) ring, the A-value is large (around 5 kcal/mol), effectively locking the conformation with the substituent in the equatorial position. masterorganicchemistry.com For a less bulky n-butyl group, the preference is still strongly for the equatorial position, though the energy difference is smaller.

Quantum mechanical calculations, particularly using DFT and ab initio methods like MP2, can accurately compute the energies of these conformers and the energy barrier for the ring-flip process that interconverts them. biomedres.usbiomedres.us Rotational barriers around the C-N bond and within the butyl chain can also be calculated, providing a complete picture of the molecule's dynamic stereochemistry. biomedres.usresearchgate.net

| Conformer | Relative Energy (Qualitative) | Key Steric Interactions |

|---|---|---|

| Equatorial this compound | Lower (More Stable) | Minimal steric strain; gauche interactions involving the butyl chain. |

| Axial this compound | Higher (Less Stable) | Significant 1,3-diaxial interactions between the butyl group and axial hydrogens. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While QM methods are excellent for calculating static properties and energetics of small systems, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, changes conformation, and interacts with its environment. nih.gov

For this compound, MD simulations are invaluable for extensive conformational sampling. researchgate.net While QM can identify stable conformers, MD can explore the entire conformational landscape and determine the relative populations of different conformers at a given temperature. nih.gov This is particularly important for understanding the flexibility of the butyl chain and the piperidine ring.

Furthermore, MD simulations explicitly model intermolecular interactions, such as those between this compound and solvent molecules (e.g., water). ugr.esrsc.orgdovepress.commdpi.comutoronto.ca By simulating the system in a solvent box, one can study hydrogen bonding between the piperidine's nitrogen atom and water, as well as the hydrophobic interactions of the butyl chain. These simulations provide insights into solubility, aggregation behavior, and how the solvent influences the conformational preferences of the molecule. utoronto.ca

Molecular Docking and Ligand-Target Interaction Analysis for Bioactive Derivatives

Many derivatives of piperidine are biologically active, and this compound serves as a scaffold for designing such molecules. tandfonline.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.orgresearchgate.netacs.orgnih.gov This method is crucial for understanding the structural basis of ligand-receptor interactions and for virtual screening in drug discovery.

| Interaction Type | Interacting Groups (Ligand) | Interacting Residues (Sigma-1 Receptor) | Importance for Binding |

|---|---|---|---|

| Ionic Interaction (Salt Bridge) | Protonated Piperidine Nitrogen | Glu172 | Essential for anchoring the ligand in the binding site. acs.orgnih.gov |

| Hydrophobic Interactions | Butyl group, Biphenyl moiety | Tyr103, Val84, Leu95, Phe107, etc. | Contributes significantly to binding affinity. frontiersin.org |

| Hydrogen Bonding | (Potential H-bond donors/acceptors on derivatives) | Tyr103 | Can enhance specificity and affinity. researchgate.net |

In Silico Prediction of Pharmacological and Toxicological Profiles of this compound Analogues

Before synthesizing and testing new chemical entities, their potential pharmacological and toxicological properties can be estimated using computational methods. This in silico prediction, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling, is a critical component of modern drug discovery. nih.govdntb.gov.uanih.govpensoft.netresearchgate.net

For analogues of this compound, various physicochemical and pharmacokinetic properties can be predicted based on their molecular structure. dntb.gov.ua Properties like molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are calculated. These are used in models like Lipinski's Rule of Five to predict drug-likeness and oral bioavailability. More complex models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict properties such as blood-brain barrier permeability, interaction with metabolic enzymes (e.g., Cytochrome P450), plasma protein binding, and potential toxicity. nih.govpensoft.net These predictions help to prioritize which analogues to synthesize and help to identify potential liabilities early in the design process. researchgate.net

| ADMET Property | Description | Relevance for this compound Analogues |

|---|---|---|

| Absorption (e.g., HIA) | Human Intestinal Absorption; predicts uptake from the gut. | Key for oral bioavailability. |

| Distribution (e.g., BBB Penetration) | Blood-Brain Barrier permeability. | Crucial for CNS-acting drugs like S1R ligands. |

| Metabolism (e.g., CYP Inhibition) | Inhibition of Cytochrome P450 enzymes. | Predicts potential for drug-drug interactions. |

| Excretion | Predicted clearance of the compound. | Influences dosing regimen and duration of action. |

| Toxicity (e.g., Mutagenicity) | Prediction of potential toxic effects. | Early identification of safety concerns. nih.gov |

Cheminformatics and Scaffold-Based Diversity Analysis

Cheminformatics involves the use of computational methods to analyze large sets of chemical data. For the this compound scaffold, cheminformatics plays a key role in diversity analysis and library design. researchgate.net The piperidine ring is considered a "privileged scaffold" because it is found in a large number of biologically active compounds and approved drugs. tandfonline.comrsc.org

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to explore new areas of chemical space. nih.govcam.ac.ukscispace.com Starting with a core scaffold like this compound, cheminformatics tools can be used to select a diverse set of building blocks for combinatorial synthesis. This ensures that the resulting library of compounds has a wide range of physicochemical properties and shapes, increasing the probability of finding a hit against a biological target. cam.ac.ukfrontiersin.org

The analysis of the resulting chemical space can be visualized using techniques like Principal Component Analysis (PCA). researchgate.net By calculating various molecular descriptors (e.g., molecular weight, logP, shape indices) for a library of this compound analogues, PCA can map the compounds in a low-dimensional space, providing a visual representation of the library's diversity compared to known drugs or other compound collections. acs.orgnih.gov This analysis helps to identify novel regions of chemical space and guide future synthetic efforts. researchgate.net

Applications of 4 Butylpiperidine As a Synthetic Building Block in Specialized Chemistry

Role in the Construction of Complex Heterocyclic Systems

The piperidine (B6355638) scaffold is a fundamental component of many complex heterocyclic systems, particularly in medicinal chemistry. researchgate.net Substituted piperidines are often synthesized and incorporated into larger molecules to access novel chemical space and develop compounds with specific biological activities. news-medical.net

4-Butylpiperidine can serve as a key intermediate in the synthesis of more complex molecules. For instance, 4-substituted-4-aminopiperidine derivatives are described as important structural motifs in a number of bioactive compounds. nih.gov Synthetic routes that allow for the introduction of various substituents at the 4-position of the piperidine ring are crucial for building libraries of potential drug candidates. nih.gov The synthesis of 4,4-disubstituted piperidines has been explored for developing compounds with potent analgesic properties. nih.gov Furthermore, research into balanced μ opioid receptor (MOR) agonists and δ opioid receptor (DOR) antagonists has involved the synthesis and evaluation of various 4-substituted piperidine compounds. nih.gov While these examples highlight the importance of substitution at the 4-position, specific industrial-scale syntheses starting directly from this compound to construct complex heterocycles are not broadly detailed in the available literature.

Intermediate in the Synthesis of Specialty Chemicals and Materials

The functionalization of the piperidine ring is a common strategy for creating specialty chemicals, including active pharmaceutical ingredients (APIs). The butyl group in this compound can influence the pharmacokinetic properties of a final compound, such as its lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).

The synthesis of piperidine derivatives is crucial for the pharmaceutical industry. news-medical.net For example, 4-substituted piperidines are key building blocks for piperazine-based CCR5 antagonists, which have applications as anti-HIV agents. nih.gov While this demonstrates the strategic importance of the 4-substituted piperidine core, the direct use of this compound as a precursor for specific, named specialty chemicals or advanced materials like polymers is not widely documented in publicly accessible research. The development of novel synthetic methods remains focused on the efficient creation of diverse substituted piperidines for broad application in drug discovery. news-medical.net

Applications in Agrochemical Synthesis and Development

The field of agrochemical research and development has seen significant use of the piperidine scaffold to create novel insecticides and fungicides. The structural features of the piperidine ring can be modified to enhance potency, selectivity, and environmental profile.

The aliphatic piperidine heterocycle is a core structure in well-known agrochemical fungicides. Inspired by these structures, research has focused on synthesizing libraries of piperidine derivatives to identify new antifungal agents. For example, novel piperidine-containing thymol (B1683141) derivatives have been designed and evaluated for their activity against various plant pathogenic fungi. In one study, certain derivatives demonstrated significant in vitro antifungal activity, in some cases superior to commercial fungicides like azoxystrobin.

In another line of research, new piperidine-4-carbohydrazide (B1297472) derivatives were synthesized and tested for fungicidal activity. Several of these compounds showed excellent inhibition against fungi such as Rhizoctonia solani and Verticillium dahliae, outperforming established agrochemicals like Chlorothalonil and Boscalid in in vitro tests. One promising compound, A13, also demonstrated potent inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, a key target in fungicide development.

Furthermore, piperine (B192125), a natural product containing a piperidine moiety, has served as a lead compound for the structural optimization and development of new insecticides. Synthetic derivatives of piperine have been created and tested against insect pests like Plutella xylostella, with some compounds showing greater insecticidal activity than the parent natural product. iupac.orgdurham.ac.uk These examples underscore the value of the alkyl-piperidine motif, such as that in this compound, as a foundational structure for designing the next generation of agrochemicals.

Data Tables

Table 1: Examples of Piperidine Derivatives in Agrochemical Research

| Compound Class | Target Application | Key Finding |

| Piperidine-containing thymol derivatives | Antifungal | Certain compounds showed superior in vitro efficacy against Phytophthora capsici and Sclerotinia sclerotiorum compared to commercial fungicides. |

| Piperidine-4-carbohydrazide derivatives | Antifungal | Compounds A13 and A41 exhibited potent activity against Rhizoctonia solani and Verticillium dahliae. Compound A13 was found to be an effective inhibitor of succinate dehydrogenase (SDH). |

| Piperine derivatives | Insecticidal | Synthetic derivatives showed improved insecticidal activity against Plutella xylostella compared to the natural product piperine. iupac.orgdurham.ac.uk |

Advanced Topics in Medicinal Chemistry Research with 4 Butylpiperidine Scaffolds

Design and Synthesis of Bioactive 4-Butylpiperidine Derivatives as Receptor Ligands and Enzyme Inhibitors

The versatility of the this compound scaffold allows for its incorporation into a wide array of molecular architectures, leading to the synthesis of potent and selective ligands for various receptors and inhibitors of key enzymes. The design process often involves computational modeling and the application of established pharmacophore models to predict and enhance binding affinities.

A notable area of research is the development of sigma (σ) receptor ligands. The σ1 and σ2 receptors are implicated in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. Researchers have designed and synthesized a variety of this compound derivatives with high affinity for these receptors. For instance, compounds like 1-[3-(1,1´-biphen)-4-yl]butylpiperidine (RC-33) have been identified as potent σ1 receptor modulators. researchgate.net The synthesis of such compounds often involves multi-step reaction sequences, starting from commercially available piperidine (B6355638) precursors. The butyl group at the 4-position is a key feature, often contributing to the lipophilicity and conformational flexibility required for optimal receptor engagement. google.com

In the realm of enzyme inhibition, this compound derivatives have been investigated as inhibitors of enzymes such as steroid 5α-reductase. This enzyme is a key target in the treatment of conditions like benign prostatic hyperplasia. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has yielded compounds with significant inhibitory activity against both type 1 and type 2 isozymes of 5α-reductase. nih.gov For example, a diphenylacetyl derivative demonstrated an IC50 of 3.44 µM and 0.37 µM for type 1 and 2, respectively, in rat models. nih.gov Another compound with a dicyclohexylacetyl group showed strong inhibition of the type 2 enzyme with an IC50 of 60 nM in humans and 80 nM in rats. nih.gov

Furthermore, the this compound scaffold has been incorporated into the design of acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. nih.gov By coupling the this compound moiety with other pharmacophoric groups, such as quinolinone and dithiocarbamate, researchers have developed multifunctional agents that can target various aspects of the disease pathology. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Lead Optimization for Specific Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have been instrumental in refining their potency, selectivity, and pharmacokinetic properties. biobide.com These studies typically involve systematic modifications of the this compound core and its substituents to identify key structural features that govern interactions with a specific biological target.

For instance, in the development of dopamine (B1211576) D3 receptor selective ligands, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were synthesized and evaluated. acs.org While not directly a this compound, the principles of modifying the butyl chain and the terminal aryl group are transferable. The length and nature of the alkyl chain, as well as the substituents on the piperidine nitrogen and the aryl ring, have been shown to significantly impact affinity and selectivity for dopamine and serotonin (B10506) receptors. acs.orgnih.govnih.gov

Lead optimization is the process of refining a promising "hit" compound into a "lead" candidate with improved drug-like properties. upmbiomedicals.com This often involves addressing issues such as metabolic stability, solubility, and off-target effects. biobide.com For this compound derivatives, lead optimization strategies may include:

Modification of the Butyl Chain: Altering the length or introducing unsaturation or branching to fine-tune lipophilicity and conformational preferences.

Substitution on the Piperidine Ring: Introducing substituents at various positions of the piperidine ring to enhance potency or selectivity. For example, the position of a substituent can be crucial, as seen in the difference between 3-butylpiperidine (B1352307) and this compound derivatives.

Variation of the N-substituent: The group attached to the piperidine nitrogen is a common point of modification to modulate receptor affinity and selectivity. Studies have shown that lipophilic N-alkyl substituents can increase affinity for sigma receptors. google.com

Computational tools, such as Free Energy Perturbation (FEP) calculations, can guide the lead optimization process by predicting the impact of structural modifications on binding affinity. nih.gov

Exploration of this compound as a Privileged Scaffold in Drug Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov The this compound motif, and the broader piperidine scaffold, is widely considered to be a privileged structure in medicinal chemistry. mdpi.com Its prevalence in numerous approved drugs and bioactive compounds across various therapeutic areas underscores its versatility and utility in drug design. nih.govclinmedkaz.org

The privileged nature of the this compound scaffold can be attributed to several factors:

Structural Versatility: The piperidine ring can adopt different conformations (e.g., chair, boat), allowing it to present its substituents in various spatial arrangements to fit different binding pockets.

Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, enabling ionic interactions with acidic residues in target proteins. The butyl group provides a lipophilic handle that can engage in hydrophobic interactions.

Synthetic Accessibility: The synthesis of this compound and its derivatives is generally straightforward, allowing for the creation of diverse chemical libraries for screening. rsc.org

The benzoylpiperidine fragment, a related structure, is also recognized as a privileged scaffold and a potential bioisostere of the piperazine (B1678402) ring. mdpi.com The ability of these scaffolds to serve as a foundation for libraries of compounds targeting diverse protein families makes them highly valuable in drug discovery efforts. nih.gov

Preclinical Investigations of this compound Analogues for Therapeutic Potential

Anti-Cancer Research and Apoptosis Induction Mechanisms

The this compound scaffold has been incorporated into molecules investigated for their anti-cancer properties. clinmedkaz.org One of the key mechanisms through which many anti-cancer agents exert their effects is the induction of apoptosis, or programmed cell death.

Research has focused on developing this compound derivatives that can trigger apoptotic pathways in cancer cells. For example, some sigma receptor ligands, which can be based on a this compound framework, have shown potential anti-cancer activity, possibly linked to the high expression of sigma receptors in some tumor types. researchgate.net The anti-metastatic effects of some synthetic derivatives have been linked to the downregulation of pathways like the VEGF/JNK/ERK/NF-κB cascade and the reduced production of inflammatory mediators. mdpi.com

Neurological Disorder Studies: Analgesics, Antipsychotics, Anti-Alzheimer's Agents, Sigma Receptor Ligands

The this compound scaffold is particularly prominent in the development of drugs targeting the central nervous system (CNS). clinmedkaz.org

Analgesics: The 4-phenylpiperidine (B165713) pharmacophore is a well-established feature in opioid analgesics. nih.gov While distinct, the principles of incorporating a piperidine ring with a lipophilic substituent are relevant. Tramadol, a synthetic 4-phenyl-piperidine analogue of codeine, is a centrally acting analgesic. nih.gov Research has also explored dual-acting ligands, such as those targeting both histamine (B1213489) H3 and sigma-1 receptors, which have shown promise in models of nociceptive and neuropathic pain. acs.orgugr.es